molecular formula C19H15N3O5S B5908004 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate

4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate

Cat. No. B5908004
M. Wt: 397.4 g/mol
InChI Key: ZNALQEZOEFVEEJ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate, also known as NBD-Cl, is a chemical compound that is commonly used in scientific research. This compound is widely used as a fluorescent labeling reagent for the detection of amino acids, peptides, and proteins. NBD-Cl is a highly sensitive and specific reagent that has been extensively used in various biochemical and physiological studies.

Mechanism of Action

4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate works by reacting with the amino groups of amino acids, peptides, and proteins. This reaction results in the formation of a highly fluorescent compound that can be detected using fluorescence spectroscopy. The fluorescence of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is highly sensitive to the local environment, which allows for the detection of conformational changes in proteins.
Biochemical and Physiological Effects:
4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate has no known biochemical or physiological effects. This compound is used solely as a labeling reagent in scientific research.

Advantages and Limitations for Lab Experiments

4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate has several advantages for lab experiments. This compound is highly sensitive and specific, which allows for the detection and quantification of low concentrations of amino acids, peptides, and proteins. 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is also easy to use and can be used in a variety of experimental conditions. However, 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate has some limitations. This compound is sensitive to pH and temperature, which can affect the fluorescence of the labeled molecules. 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is also sensitive to the presence of other reactive molecules, which can interfere with the labeling reaction.

Future Directions

There are several future directions for the use of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate in scientific research. One direction is the development of new labeling reagents that are more sensitive and specific than 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate. Another direction is the use of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate in the study of protein-protein interactions and protein-ligand interactions. 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate can also be used in the study of protein folding and misfolding, which is an important area of research in the field of protein biochemistry. Finally, 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate can be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is a highly sensitive and specific fluorescent labeling reagent that is widely used in scientific research. This compound is used to label amino acids, peptides, and proteins for the detection and quantification of these molecules. 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate in scientific research, including the development of new labeling reagents and the study of protein-protein interactions and protein-ligand interactions.

Synthesis Methods

4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is synthesized by the reaction of 4-nitrophenylhydrazine with 4-chloro-7-nitrobenzofurazan. The resulting compound is then reacted with benzenesulfonyl chloride to produce 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate. This synthesis method is a simple and efficient way to produce 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate in large quantities.

Scientific Research Applications

4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is widely used in scientific research as a fluorescent labeling reagent. This compound is used to label amino acids, peptides, and proteins for the detection and quantification of these molecules. 4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate is a highly sensitive and specific reagent that allows for the detection of low concentrations of these molecules. This compound is also used in the study of protein-protein interactions and protein-ligand interactions.

properties

IUPAC Name

[4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c23-22(24)17-10-8-16(9-11-17)21-20-14-15-6-12-18(13-7-15)27-28(25,26)19-4-2-1-3-5-19/h1-14,21H/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNALQEZOEFVEEJ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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